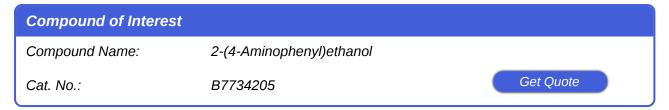




Application Note: ¹H and ¹³C NMR Characterization of 2-(4-Aminophenyl)ethanol

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of **2-(4-aminophenyl)ethanol** using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

2-(4-Aminophenyl)ethanol, also known as 4-aminophenethyl alcohol, is a valuable building block in organic synthesis.[1][2] It serves as a monomer in the preparation of polymers and is used in the synthesis of other important molecules like 4-aminostyrene.[2] Accurate structural elucidation and purity assessment are critical for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural characterization of organic molecules.[3] This application note details the experimental procedure and expected spectral data for the ¹H and ¹³C NMR analysis of **2-(4-aminophenyl)ethanol**.

Molecular Structure and Atom Numbering

The chemical structure of **2-(4-aminophenyl)ethanol** is presented below with standardized atom numbering for clear assignment of NMR signals.

Figure 1. Structure of 2-(4-Aminophenyl)ethanol



Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of **2-**(**4-aminophenyl)ethanol**. These values are based on typical ranges for similar chemical environments. The exact chemical shifts can be influenced by the solvent and concentration used.[4]

¹H NMR Data (500 MHz, DMSO-d₆)

Protons (Atom No.)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H2, H6	~6.9 - 7.1	d	~8.5	2H
H3, H5	~6.5 - 6.7	d	~8.5	2H
H7 (α-CH ₂)	~2.5 - 2.7	t	~7.0	2H
H8 (β-CH ₂)	~3.5 - 3.7	t	~7.0	2H
ОН	~4.5 - 5.0	s (broad)	-	1H
NH ₂	~4.8 - 5.2	s (broad)	-	2H

Note: The protons on the aromatic ring form an AA'BB' system. The -OH and -NH₂ protons are often broad singlets due to chemical exchange and their chemical shifts can vary significantly with concentration, temperature, and solvent.[5][6]

¹³C NMR Data (125 MHz, DMSO-d₆)



Carbon (Atom No.)	Chemical Shift (δ, ppm)	
C1	~128 - 130	
C2, C6	~129 - 131	
C3, C5	~114 - 116	
C4	~145 - 147	
C7 (α-CH ₂)	~38 - 40	
C8 (β-CH ₂)	~60 - 62	

Note: Carbon atoms attached to electronegative atoms (like oxygen and nitrogen) are deshielded and appear at higher chemical shifts (downfield).[7][8]

Experimental Protocols Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[9]

- Sample Weighing: Accurately weigh 5-25 mg of **2-(4-aminophenyl)ethanol** for ¹H NMR or 20-50 mg for ¹³C NMR.[10][11]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.[11] DMSO-d₆ is often a good choice for compounds with exchangeable protons like -OH and -NH₂.
- Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7
 mL of the deuterated solvent.[11]
- Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[9][10] The final sample depth in the tube should be about 4 cm.[11]
- Standard: The solvent typically contains a reference standard, such as tetramethylsilane (TMS), for calibrating the chemical shift scale to 0.0 ppm.[11]



• Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific settings may need to be optimized.

- Spectrometer: 500 MHz NMR Spectrometer
- Solvent: DMSO-d6
- Temperature: 298 K

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
- Number of Scans: 16-64 (depending on concentration)
- Relaxation Delay (d1): 1-2 seconds
- · Acquisition Time: 3-4 seconds
- Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

- Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')
- Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
- Relaxation Delay (d1): 2 seconds
- Acquisition Time: 1-2 seconds
- Spectral Width: 0 to 220 ppm

Workflow and Data Analysis



The overall process from sample handling to final data interpretation is outlined below.

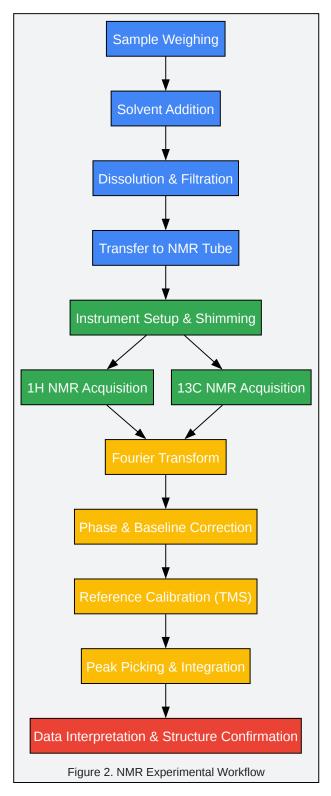


Figure 2. NMR Experimental Workflow

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Figure 2. NMR Experimental Workflow

Data Processing Steps:

- Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
- Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.
- Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.
- Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons in each unique environment.
- Peak Assignment: The chemical shifts, multiplicities, and integration values are used to assign each signal to the corresponding nuclei in the molecular structure. For complex spectra, 2D NMR techniques (e.g., COSY, HSQC) may be employed for unambiguous assignments.

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